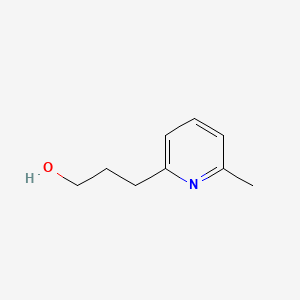

3-(6-Methylpyridin-2-yl)propan-1-ol

Description

Contextual Significance in Organic and Medicinal Chemistry Research

The pyridine (B92270) ring is a fundamental heterocyclic motif that is integral to a vast number of compounds, from natural products like vitamins and alkaloids to a multitude of synthetic drugs and agrochemicals. In medicinal chemistry, the pyridine scaffold is often referred to as a "privileged structure" due to its frequent appearance in FDA-approved drugs and its ability to engage in meaningful interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the solubility and pharmacokinetic properties of the molecule.

The specific "6-methyl-pyridin-2-yl" moiety, as seen in the subject compound, is a structural component in molecules investigated for therapeutic applications. For example, it is part of the structure of certain TGF-beta receptor type-1 inhibitors, which have been explored for their potential in treating conditions like myelodysplastic syndrome and solid tumors. newdrugapprovals.org This indicates that building blocks containing this specific substituted pyridine ring are of significant interest in the development of new pharmaceutical agents. The presence of the propanol (B110389) side chain on this scaffold provides a reactive handle for further synthetic modifications, allowing for its incorporation into more complex molecular architectures.

Overview of the Pyridine-Containing Alcohol Scaffold in Contemporary Chemical Biology

Pyridine-containing alcohols are a versatile class of compounds in chemical biology and organic synthesis. The alcohol functional group can undergo a range of chemical reactions, including oxidation to form the corresponding aldehyde or ketone, and substitution to introduce other functional groups. For instance, the oxidation of a pyridine propanol can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC). The hydroxyl group also allows for the formation of esters and ethers, expanding the synthetic possibilities.

The pyridine ring itself imparts unique properties to the alcohol scaffold. It can act as a ligand, coordinating with metal ions to form complexes with diverse structural and catalytic properties. sigmaaldrich.com Furthermore, the pyridine nitrogen influences the reactivity of the rest of the molecule.

The strategic placement of the alcohol function in relation to the pyridine ring, as well as other substituents, is crucial for its biological activity. Different isomers of pyridinyl propanols exhibit distinct pharmacological profiles. For example, (S)-2-(pyridin-2-yl)propan-1-ol has been investigated for its potential in treating neuropathic pain and as an antidepressant. The specific arrangement in 3-(6-Methylpyridin-2-yl)propan-1-ol, with the propanol chain at the 2-position and a methyl group at the 6-position, defines its unique chemical space and potential for specific interactions with biological systems.

Table 2: Comparison of Selected Pyridine-Containing Alcohol Isomers

| Compound Name | Key Structural Feature | Investigated Applications/Significance |

|---|---|---|

| This compound | Propanol at C2, Methyl at C6 | Building block in organic synthesis. oakwoodchemical.comchemicalbook.com |

| (S)-2-(Pyridin-2-yl)propan-1-ol | Chiral propanol at C2 | Potential for neuropathic pain treatment and antidepressant effects. |

| 2-(Pyridin-3-yl)propan-2-ol | Propan-2-ol at C3 | Intermediate in chemical synthesis. chemicalbook.com |

| 2-Pyridinepropanol | Propanol at C2 | Precursor for derivatives with antimicrobial activity. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(6-methylpyridin-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-4-2-5-9(10-8)6-3-7-11/h2,4-5,11H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPVDQYTBDDIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069494 | |

| Record name | 6-Methyl-2-pyridylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61744-43-2 | |

| Record name | 6-Methyl-2-pyridinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61744-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinepropanol, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061744432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinepropanol, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-2-pyridylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-pyridylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methyl-2-pyridinepropanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY24QF6KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 3 6 Methylpyridin 2 Yl Propan 1 Ol and Its Analogues

Strategies for the Construction of the 3-(6-Methylpyridin-2-yl)propan-1-ol Carbon Skeleton

The creation of the core this compound structure, which links a 6-methylpyridine unit to a propanol (B110389) chain, is a critical step in its synthesis. Chemists employ several foundational strategies, including reduction of functional groups and the assembly of the skeleton through condensation and coupling reactions.

A common and effective strategy to obtain the propan-1-ol moiety involves the reduction of a carbonyl group at the corresponding position of the propyl side chain. This typically starts with a precursor such as a carboxylic acid, ester, or ketone attached to the 6-methylpyridine ring.

One documented method involves the reduction of a methyl ester precursor using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com This reaction efficiently converts the ester functional group to a primary alcohol. chemicalbook.com The general transformation is highly effective, often providing the desired alcohol in high yield. chemicalbook.com For example, the reduction of a similar methyl ester has been reported to yield the corresponding alcohol product in 84% yield after quenching the reaction and purification. chemicalbook.com

Catalytic hydrogenation is another versatile reduction technique. wordpress.com While often used for the reduction of alkenes or the complete saturation of aromatic rings under forcing conditions, it can also be adapted for the chemoselective reduction of carbonyl groups. wordpress.com The choice of catalyst (e.g., PtO₂, Rh, Ru) and reaction conditions (temperature, pressure) is crucial to selectively reduce the target functional group without affecting the pyridine (B92270) ring. wordpress.com

Table 1: Comparison of Reduction Methods for Propanol Synthesis

| Method | Precursor | Reagent(s) | Typical Solvent | Key Features |

|---|---|---|---|---|

| Hydride Reduction | Ester, Carboxylic Acid, Ketone | LiAlH₄, NaBH₄ | THF, Diethyl Ether | High yields, rapid reaction; LiAlH₄ is highly reactive and non-selective. chemicalbook.com |

The assembly of the pyridine-propanol scaffold can be achieved by forming the pyridine ring itself from acyclic precursors or by attaching the propanol side-chain to a pre-existing pyridine ring. Condensation reactions are fundamental to many classical pyridine syntheses. baranlab.orgwikipedia.org

The Chichibabin pyridine synthesis , for instance, involves the condensation of aldehydes and ketones with ammonia (B1221849) or its derivatives to form the pyridine ring. wikipedia.org While yields can sometimes be modest, the method is valuable due to the use of simple and inexpensive starting materials. wikipedia.org The Hantzsch pyridine synthesis is another powerful method, involving the condensation of a β-ketoester, an aldehyde, and ammonia to produce a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. pharmaguideline.com Modifications of these classical methods can be used to introduce the desired substitution pattern.

Modern cross-coupling reactions offer precise ways to attach a three-carbon chain to a pyridine ring. For example, a Grignard reagent could potentially react with a pyridine N-oxide derivative to introduce an alkyl chain at the 2-position. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are also instrumental in modern organic synthesis for creating carbon-carbon bonds, and could be adapted for this purpose. A process for a related compound, for instance, uses a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand to couple a pyridine derivative with another molecule. google.com

Functional Group Interconversions and Selective Transformations on this compound

Once this compound is synthesized, its hydroxyl group can be converted into a variety of other functional groups. These transformations allow for the synthesis of a diverse library of related compounds.

A primary alcohol can be readily converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. ub.edumit.edu This conversion is crucial because sulfonates are excellent substrates for nucleophilic substitution (SN2) reactions. The resulting sulfonate ester can then be reacted with various nucleophiles to introduce new functionalities. vanderbilt.edu

Table 2: Examples of Functional Group Interconversions from a Primary Alcohol

| Transformation | Reagent(s) | Product Functional Group | Notes |

|---|---|---|---|

| Alcohol to Alkyl Halide | 1) MsCl, Et₃N; 2) LiX (X=Cl, Br, I) | Alkyl Halide | Two-step process via a sulfonate intermediate, proceeds with inversion of configuration (SN2). ub.edu |

| Alcohol to Azide | Ph₃P, DEAD, NaN₃ | Azide | Mitsunobu reaction conditions. vanderbilt.edu |

| Alcohol to Amine | 1) TsCl, pyridine; 2) NH₃ | Primary Amine | Via sulfonate, followed by displacement with ammonia. |

Furthermore, the pyridine nitrogen itself can undergo reactions. It can be oxidized to a pyridine N-oxide using a peracid like m-CPBA. wordpress.comwikipedia.org This modification alters the electronic properties of the ring, making it more susceptible to certain types of substitution reactions. wordpress.com

Asymmetric Synthesis and Enantioselective Routes to Chiral Analogues

While this compound itself is achiral, analogues can be synthesized in an enantiomerically pure or enriched form. This is particularly relevant when a substituent is introduced on the propanol chain, creating a stereocenter. For example, the related compound 3-(6-methyl-pyridin-2-yl)-2-phenyl-propan-1-ol is chiral. sigmaaldrich.comnih.gov

Asymmetric synthesis of such chiral alcohols can be achieved through the enantioselective reduction of a corresponding ketone precursor. This is often accomplished using a chiral catalyst. For instance, transition metal catalysts like rhodium complexed with a chiral diphosphine ligand, such as BINAP, are widely used for asymmetric hydrogenation reactions, yielding one enantiomer in excess. wordpress.com

Biocatalysis offers another powerful approach. Enzymes, such as reductases from yeast (Saccharomyces cerevisiae), can reduce ketones to alcohols with very high enantioselectivity under mild reaction conditions. researchgate.net In one study, a continuous reduction of a thienyl propanone derivative using immobilized Saccharomyces cerevisiae resulted in the corresponding (S)-alcohol with an enantiomeric excess exceeding 99%. researchgate.net

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of the synthetic steps is crucial for optimizing conditions and predicting outcomes. The mechanisms for many of the foundational reactions used in pyridine synthesis and modification have been extensively studied.

In catalytic hydrogenation, the reaction is believed to occur on the surface of a heterogeneous metal catalyst. wordpress.com Hydrogen gas is dissociatively adsorbed onto the metal surface, and the unsaturated substrate (e.g., a ketone) also coordinates to the surface, allowing for the stepwise addition of hydrogen atoms. wordpress.com

The conversion of an alcohol to an alkyl halide via a sulfonate ester proceeds through two distinct SN2 steps. ub.edu The first step, formation of the tosylate or mesylate, does not affect the stereocenter as it occurs at the oxygen atom. ub.edumit.edu The second step, displacement of the sulfonate by a halide ion, proceeds with inversion of configuration at the carbon center, a hallmark of the SN2 mechanism. ub.edu

Condensation reactions like the Chichibabin synthesis involve a complex cascade of aldol-type additions, condensations, and cyclization, followed by an oxidation step to form the aromatic pyridine ring. wikipedia.org Zeolite catalysts can be used to facilitate similar transformations, where the acidic sites within the zeolite framework promote the necessary dehydration and cyclization steps. rsc.org

Chemical Transformations and Derivatization Strategies for 3 6 Methylpyridin 2 Yl Propan 1 Ol

Reactivity of the Primary Alcohol Functional Group

The primary alcohol group in 3-(6-methylpyridin-2-yl)propan-1-ol is a key site for various chemical modifications. Common reactions involving this functional group include oxidation, esterification, and etherification, leading to a range of valuable derivatives.

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents would favor the formation of 3-(6-methylpyridin-2-yl)propanal, while stronger oxidizing agents would lead to 3-(6-methylpyridin-2-yl)propanoic acid.

Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, yields esters. This reaction, often catalyzed by an acid, is a common strategy to introduce various functional groups and modify the compound's properties. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The Fischer esterification, which involves heating the alcohol and a carboxylic acid with an acid catalyst, is a classic example of this transformation. masterorganicchemistry.commasterorganicchemistry.com

Etherification: Ethers can be synthesized from this compound through various methods, including the Williamson ether synthesis. This reaction involves deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This allows for the introduction of a wide range of alkyl or aryl groups.

A summary of reactions involving the primary alcohol group is presented in the table below.

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | Mild oxidizing agent (e.g., PCC) | 3-(6-Methylpyridin-2-yl)propanal |

| Oxidation | Strong oxidizing agent (e.g., KMnO4) | 3-(6-Methylpyridin-2-yl)propanoic acid |

| Esterification | Carboxylic acid, acid catalyst, heat | Ester derivative |

| Etherification | Base, alkyl halide | Ether derivative |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqyoutube.com Electrophilic substitution, when it occurs, is directed primarily to the meta-position (C-3 and C-5) relative to the nitrogen atom. uoanbar.edu.iqchemguide.co.uk However, the presence of the activating methyl group at the 6-position and the propyl alcohol chain at the 2-position can influence the regioselectivity of the reaction. The methyl group is an ortho, para-director, which in this case corresponds to the 3- and 5-positions. libretexts.org Therefore, electrophilic substitution on this compound is expected to occur at the C-3 and C-5 positions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the ortho (C-2 and C-6) and para (C-4) positions relative to the nitrogen. uoanbar.edu.iqyoutube.comyoutube.com In this compound, the 2-position is already substituted. Therefore, nucleophilic attack would be favored at the 6-position, which bears the methyl group, and the 4-position. The presence of a good leaving group at these positions would facilitate the reaction. For instance, if the methyl group at C-6 were replaced by a halogen, this position would become a prime target for nucleophiles.

The table below summarizes the expected substitution patterns on the pyridine ring.

| Reaction Type | Position of Attack | Influencing Factors |

| Electrophilic Substitution | C-3, C-5 | Electron-withdrawing nitrogen, activating methyl group |

| Nucleophilic Substitution | C-4, C-6 | Electron-deficient ring, presence of leaving group |

Formation of Complex Heterocyclic Derivatives and Scaffolds

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of complex heterocyclic systems. These reactions often involve the transformation of the alcohol group followed by cyclization reactions utilizing the pyridine ring.

One common strategy involves the conversion of the alcohol to a more reactive functional group, such as a halide or a tosylate, which can then act as an electrophile in intramolecular cyclization reactions. For example, after converting the alcohol to an alkyl halide, a subsequent intramolecular nucleophilic substitution, potentially involving a nitrogen or carbon nucleophile introduced elsewhere on the molecule, could lead to the formation of fused or bridged heterocyclic systems.

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules from simple starting materials in a single step. nih.govrug.nlmdpi.comrug.nl this compound or its derivatives can participate in MCRs, such as the Passerini or Ugi reactions, to generate diverse libraries of complex heterocyclic compounds. nih.gov For instance, the corresponding aldehyde or carboxylic acid derivative could be a component in these reactions.

The synthesis of spirocyclic compounds is another area where this building block can be utilized. nih.gov For example, a Prins-type cyclization involving a derivative of this compound could lead to the formation of spirocyclic ethers. nih.gov

Rational Design of Compound Libraries for High-Throughput Screening Initiatives

The structural features of this compound make it an attractive scaffold for the design of compound libraries for high-throughput screening (HTS) in drug discovery. nih.govresearchgate.netresearchgate.net The ability to readily derivatize both the alcohol and the pyridine ring allows for the systematic exploration of chemical space around this core structure.

The design of such libraries often focuses on creating a collection of molecules with diverse physicochemical properties and three-dimensional shapes to maximize the chances of finding a "hit" against a biological target. nih.gov By systematically varying the substituents on the alcohol (via esterification or etherification) and the pyridine ring (via substitution reactions), a large and diverse library of compounds can be generated.

Computational tools and principles of medicinal chemistry are often employed in the rational design of these libraries. For example, filters such as Lipinski's "Rule of Five" may be applied to ensure that the synthesized compounds have drug-like properties. stanford.edu Furthermore, the design may be focused on a particular target class, such as kinases or G-protein coupled receptors, by incorporating functionalities known to interact with these proteins. nih.gov

The table below outlines a strategy for designing a compound library based on this compound.

| Scaffold Position | Derivatization Strategy | Example Building Blocks |

| Primary Alcohol | Esterification | Various carboxylic acids (aliphatic, aromatic, heterocyclic) |

| Primary Alcohol | Etherification | Various alkyl and aryl halides |

| Pyridine Ring (C-4) | Nucleophilic Substitution (on a halo-derivative) | Amines, thiols, alkoxides |

| Pyridine Ring (C-3, C-5) | Electrophilic Substitution | Halogens, nitro groups (followed by reduction to amines) |

By combining these derivatization strategies, a vast number of unique compounds can be synthesized and screened for biological activity, accelerating the drug discovery process.

Advanced Spectroscopic and Chromatographic Methodologies in the Characterization of 3 6 Methylpyridin 2 Yl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(6-Methylpyridin-2-yl)propan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the methyl group, the propyl chain, and the pyridine (B92270) ring are observed. The protons on the carbon bearing the hydroxyl group are typically deshielded and appear in the 3.4 to 4.5 δ range. pressbooks.pub The protons of the pyridine ring resonate in the aromatic region, generally between 7 and 8 δ. pressbooks.pub The specific chemical shifts and splitting patterns, governed by spin-spin coupling, provide crucial connectivity information. For instance, the signal for the two –CH₂O– protons in a propan-1-ol moiety is typically split into a triplet by the adjacent –CH₂– group. pressbooks.pub

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound would show distinct signals for each unique carbon atom, including the methyl carbon, the three carbons of the propyl chain, and the six carbons of the pyridine ring. The chemical shifts of these carbons are indicative of their local electronic environment.

Furthermore, advanced NMR techniques can be employed for detailed conformational analysis. Pyridine-induced solvent shifts in the NMR spectra of hydroxylic compounds can provide insights into the spatial arrangement of the molecule. acs.org For chiral derivatives, NMR spectroscopy, often in conjunction with chiral resolving agents, is a powerful tool for discriminating between enantiomers and determining their relative abundance. bohrium.comresearchgate.net This is achieved by converting the enantiomers into diastereomers with a chiral auxiliary, which then exhibit distinct NMR signals. bohrium.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₁₃NO).

Table 1: Predicted and Observed Mass Spectrometry Data for this compound and Related Structures

| Compound | Molecular Formula | Calculated Molecular Weight (Da) | Key Fragment Ions (m/z) |

| This compound | C₉H₁₃NO | 151.21 | M⁺, M-18 (loss of H₂O), [CH₂OH]⁺ (31) |

| 1-Propanol | C₃H₈O | 60.09 | 60, 59, 45, 31 |

| 2-Methylpropan-1-ol | C₄H₁₀O | 74.12 | 74, 56, 43, 31 |

| N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine | C₁₁H₁₈N₂ | 178.27 | 163, 149, 134, 120, 92 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. youtube.com The presence of sp³-hybridized C-H bonds in the propyl chain would result in stretching vibrations typically observed around 2850-3000 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring appear above 3000 cm⁻¹. researchgate.net The C-O stretching vibration of the primary alcohol would be found in the 1000-1050 cm⁻¹ region. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, typically appear in the 1400-1600 cm⁻¹ region. researchgate.netijert.org

Raman spectroscopy provides complementary information to IR spectroscopy. For pyridine and its derivatives, Raman spectra are particularly useful for analyzing the in-plane and out-of-plane ring vibrations. cdnsciencepub.comnih.gov The pyridine molecule belongs to the C₂ᵥ point group, and its Raman active modes can be predicted based on symmetry. researchgate.net The ring breathing mode of pyridine derivatives is a characteristic vibration often observed in the Raman spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C-H (Aromatic) | Stretching | >3000 |

| C=C, C=N (Pyridine) | Stretching | 1400-1600 |

| C-O (Primary Alcohol) | Stretching | 1000-1050 |

| Pyridine Ring | Ring Breathing | ~1000 |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential chromatographic techniques for separating and quantifying the components of a mixture, making them ideal for assessing the purity of this compound and its derivatives.

In HPLC, the compound is separated based on its partitioning between a stationary phase and a mobile phase. By using a suitable column and mobile phase, impurities can be separated from the main compound, and their relative amounts can be determined by a detector. For non-volatile compounds, HPLC is often the method of choice.

GC is well-suited for the analysis of volatile compounds. unl.edu In GC, the sample is vaporized and separated in a column based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. swgdrug.org A mass spectrometer can be coupled to the GC (GC-MS) to provide both separation and structural information for each component. swgdrug.org

For chiral derivatives of this compound, specialized chiral chromatography is employed to determine the enantiomeric excess (ee). This involves using a chiral stationary phase (CSP) in either HPLC or GC. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. Lipase-catalyzed enantioselective acetylation has been used for the optical resolution of similar chiral pyridyl ethanols, with the enantiomeric purity determined by chiral HPLC analysis. acs.org Other methods for determining enantiomeric excess include the use of chiral derivatizing agents followed by standard chromatography or NMR analysis. nih.govnih.gov

Table 3: Chromatographic Methods for the Analysis of this compound and its Derivatives

| Technique | Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | Stationary phase, mobile phase, detector |

| Gas Chromatography (GC) | Purity assessment of volatile compounds, identification | Column type, temperature program, detector |

| Chiral HPLC/GC | Enantiomeric excess determination | Chiral stationary phase |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and structural identification | Column type, ionization method, mass analyzer |

Computational Chemistry and Molecular Modeling Studies of 3 6 Methylpyridin 2 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), can elucidate the electronic structure, geometry, and reactivity of 3-(6-methylpyridin-2-yl)propan-1-ol.

Key parameters that would be determined from these calculations include:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms, bond lengths, and bond angles that corresponds to the lowest energy state of the molecule.

Distribution of Electron Density: Visualization of how electrons are distributed across the molecule, which is crucial for identifying electron-rich and electron-poor regions.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and its propensity to participate in chemical reactions.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data exists for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time. This provides a more dynamic and realistic view of the ligand-receptor complex, assessing its stability and the nature of the interactions.

Should this compound be investigated as a potential ligand for a specific biological target, these studies would provide:

Binding Affinity: A score that estimates the strength of the interaction between the ligand and the target protein.

Binding Pose: The predicted conformation and orientation of the ligand within the binding site of the receptor.

Key Intermolecular Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-receptor complex.

Conformational Stability: MD simulations would reveal how the ligand and protein move and adapt to each other over time, providing insights into the stability of the binding.

Table 2: Illustrative Molecular Docking and Dynamics Simulation Parameters

| Parameter | Description |

| Docking Score (kcal/mol) | Predicted binding energy; more negative values indicate stronger binding. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the complex during simulation. |

| Hydrogen Bonds | Number and location of hydrogen bonds formed between the ligand and the protein. |

Note: This table illustrates the type of data generated from such studies. No specific data is available for this compound.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a potential drug. These predictions are based on the molecule's structure and physicochemical properties.

For this compound, in silico tools could predict:

Lipophilicity (logP): A measure of a compound's ability to dissolve in fats, oils, and lipids, which influences its absorption and distribution.

Aqueous Solubility (logS): The extent to which a compound dissolves in water, affecting its absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Prediction of whether the compound can cross the protective barrier of the central nervous system.

Cytochrome P450 (CYP) Inhibition: Assessment of the potential for the compound to inhibit key metabolic enzymes, which could lead to drug-drug interactions.

Human Intestinal Absorption (HIA): Prediction of the extent to which the compound will be absorbed from the gastrointestinal tract.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties (Illustrative)

| Property | Predicted Value | Importance |

| logP | 1.8 | Optimal range for drug-likeness. |

| logS | -2.5 | Moderate aqueous solubility. |

| BBB Permeability | Low | Likely does not cross into the brain. |

| HIA | High | Good potential for oral absorption. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of specific drug interactions. |

Note: These values are illustrative and not based on published data for this compound.

Biological Activity and Pharmacological Research of 3 6 Methylpyridin 2 Yl Propan 1 Ol Analogs

Investigations into Enzyme Inhibition and Modulatory Effects

Analogs of 3-(6-methylpyridin-2-yl)propan-1-ol have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis. A notable example is the investigation of 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of carbonic anhydrases (CAs). bohrium.comnih.govnih.govtandfonline.comproquest.com These enzymes, particularly isoforms hCA IX and XII, are crucial for the survival and proliferation of cancer cells. Research has shown that these coumarin-based chalcones can selectively inhibit these cancer-related CAs with inhibition constants in the sub-micromolar to low-micromolar range, while showing significantly less activity against the ubiquitous cytosolic isoforms hCA I and II. bohrium.comnih.govnih.gov This selectivity is a critical attribute for developing anticancer agents with reduced side effects. The inhibitory action is thought to occur through the coumarin (B35378) moiety obstructing the entrance to the active site cavity of the enzyme. nih.govtandfonline.com

Beyond carbonic anhydrases, other pyridine-containing analogs have demonstrated inhibitory activity against a variety of enzymes. For instance, certain pyridine (B92270) carboxamide and carbothioamide derivatives have been identified as potent urease inhibitors. mdpi.com Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Kinetic studies and molecular docking have been employed to understand the binding modes and interaction mechanisms of these inhibitors with the urease enzyme. mdpi.com

Furthermore, the pyridine scaffold is a common feature in various kinase inhibitors. Analogs have been developed to target kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase, which are all critical targets in cancer therapy. chemijournal.comnih.govacs.orgnih.govtandfonline.com For example, pyranopyridine conjugates have shown inhibitory activity against both EGFR and VEGFR-2. tandfonline.com

Table 1: Enzyme Inhibition by Analogs of this compound

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

| 3-(6-Methylpyridin-2-yl)coumarin-based chalcones | Carbonic Anhydrase IX & XII | Selective inhibition of cancer-related isoforms over cytosolic isoforms. | bohrium.comnih.govnih.gov |

| Pyridine carboxamide and carbothioamide derivatives | Urease | Significant inhibitory action, with kinetic studies elucidating the mode of interaction. | mdpi.com |

| Pyranopyridine conjugates | EGFR, VEGFR-2 | Promising inhibitory characteristics against key kinases in cancer. | tandfonline.com |

| Pyridine-ureas | VEGFR-2 | Inhibition of VEGFR-2 at micromolar concentrations. | nih.gov |

Receptor Binding and Ligand-Receptor Interaction Studies

The versatility of the pyridine-propanol scaffold extends to its ability to interact with a range of cell surface and intracellular receptors. A significant area of research has been the development of (Pyridin-2-yl)methanol derivatives as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3). nih.gov TRPV3 is a cation channel involved in pain sensation and skin disorders. Systematic optimization of these derivatives has led to the identification of potent and selective antagonists with favorable preclinical profiles in models of neuropathic and central pain. nih.gov

In a different therapeutic area, pyridone-based derivatives have been synthesized and evaluated as agonists for the Cannabinoid Receptor type 2 (CB2R). nih.gov The CB2R is a G-protein coupled receptor (GPCR) that is a promising target for the treatment of inflammatory and neuropathic pain. The synthesized pyridone derivatives showed agonist activity, and their structure-activity relationships have been explored to understand the requirements for potent receptor activation. nih.gov

Furthermore, studies have explored the interaction of 1,4-dihydropyridine and pyridine derivatives with adenosine (B11128) receptors. nih.gov Certain derivatives have shown affinity for A3 adenosine receptors in the micromolar range, with some compounds demonstrating selectivity over other adenosine receptor subtypes and L-type Ca2+ channels. nih.gov Additionally, N-arylpiperazine derivatives of pyridine and 2-pyridone have been investigated as α-adrenoceptor ligands, with some compounds showing high affinity and selectivity for the α1-adrenoceptor. benthamscience.com

Table 2: Receptor Binding Activity of this compound Analogs

| Compound Class | Target Receptor | Activity | Key Findings | Reference(s) |

| (Pyridin-2-yl)methanol derivatives | TRPV3 | Antagonist | Potent and selective antagonists with favorable preclinical pain models. | nih.gov |

| Pyridone-based derivatives | CB2R | Agonist | Demonstrated agonist activity, with structure-activity relationships explored. | nih.gov |

| 1,4-Dihydropyridine and Pyridine derivatives | Adenosine A3 Receptor | Antagonist | Micromolar affinity with selectivity over other adenosine receptor subtypes. | nih.gov |

| N-arylpiperazine derivatives of pyridine and 2-pyridone | α1-adrenoceptor | Antagonist | High affinity and selectivity for the α1-adrenoceptor. | benthamscience.com |

Antimicrobial Activity Research and Mechanism Elucidation

Analogs of this compound have emerged as a promising class of antimicrobial agents. Research into alkyl pyridinol compounds , which are derivatives of the natural products anaephenes A and B, has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The mechanism of action for these compounds appears to involve the disruption and deformation of the bacterial cell membrane. nih.gov This membrane-associated mechanism is a desirable trait as it can be less prone to the development of resistance compared to other mechanisms.

A variety of other pyridine derivatives have also been synthesized and evaluated for their antimicrobial properties. mdpi.comnih.govopenaccessjournals.comopenaccessjournals.com These include pyridinium (B92312) salts , where the quaternized nitrogen is believed to play a key role in their antimicrobial action through adsorption onto the negatively charged bacterial cell surface, leading to cell destruction. mdpi.com The antimicrobial activity of these salts is influenced by factors such as molecular hydrophobicity and the electron density of the pyridinium nitrogen atom. mdpi.com Studies have shown that these compounds are often more effective against Gram-positive bacteria than Gram-negative bacteria. mdpi.com

Furthermore, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been designed as antibacterial agents. These compounds have shown strong antibacterial activity, comparable to the antibiotic linezolid, against a range of Gram-positive bacteria. tandfonline.com

Table 3: Antimicrobial Activity of this compound Analogs

| Compound Class | Target Organisms | Mechanism of Action | Key Findings | Reference(s) |

| Alkyl pyridinol compounds | Gram-positive bacteria (e.g., S. aureus, MRSA) | Membrane disruption and deformation | Potent bactericidal activity with low cytotoxicity to mammalian cells. | nih.gov |

| Pyridinium salts | Gram-positive and Gram-negative bacteria | Adsorption to bacterial cell surface and cell destruction | Activity influenced by hydrophobicity and electronic properties. | mdpi.com |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Not fully elucidated | Strong antibacterial activity comparable to linezolid. | tandfonline.com |

Anticancer Research Applications and Cellular Pathway Modulation

The pyridine scaffold is a prominent feature in a multitude of anticancer agents, and analogs of this compound have been extensively investigated for their potential in this area. chemijournal.com As mentioned earlier, 3-(6-methylpyridin-2-yl)coumarin-based chalcones not only inhibit carbonic anhydrases but also exhibit significant anti-proliferative activity against various human cancer cell lines. nih.govnih.govnih.gov

Another important class of analogs, 3-(pyrid-2-yl)-pyrazolines , has been shown to possess potent antiproliferative activity. bath.ac.uk Mechanistic studies, including cell cycle analysis and in vitro tubulin polymerization assays, have revealed that these compounds disrupt microtubule formation. bath.ac.uk Microtubule targeting agents are a cornerstone of cancer chemotherapy, and these pyrazoline derivatives represent a promising new series of such agents.

Furthermore, research on other pyridine derivatives has uncovered their ability to induce cell cycle arrest and apoptosis in cancer cells. For example, some novel pyridine and pyridone-based compounds have been shown to induce G2/M phase arrest through a p53-p21-mediated pathway and trigger apoptosis via the upregulation of JNK. nih.gov The modulation of such critical cellular pathways highlights the multifaceted anticancer potential of this compound class. Other pyridine-urea derivatives have demonstrated growth inhibitory activity against breast cancer cell lines, with some compounds showing potent inhibition of VEGFR-2. nih.gov

Table 4: Anticancer Activity of this compound Analogs

| Compound Class | Cancer Cell Lines | Mechanism of Action | Key Findings | Reference(s) |

| 3-(6-Methylpyridin-2-yl)coumarin-based chalcones | Various human cancer cell lines | Carbonic anhydrase inhibition, anti-proliferative | Selective inhibition of cancer-related CAs and growth suppression. | nih.govnih.govnih.gov |

| 3-(Pyrid-2-yl)-pyrazolines | Various human cancer cell lines | Disruption of microtubule formation | Sub-micromolar antiproliferative activity. | bath.ac.uk |

| Novel pyridine and pyridone compounds | Liver and breast cancer cells | G2/M phase arrest, apoptosis induction (via p53, p21, JNK pathways) | Promising cytostatic effects in human cancer cells. | nih.gov |

| Pyridine-urea derivatives | Breast cancer (MCF-7) | VEGFR-2 inhibition | Potent growth inhibitory activity. | nih.gov |

In Vitro and In Vivo Pharmacological Profiling

The translation of promising in vitro activity to in vivo efficacy is a critical step in drug development. For analogs of this compound, both in vitro and in vivo pharmacological profiling has been conducted to assess their drug-like properties.

In vitro studies often include the evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For several pyridine derivatives, in silico predictions and in vitro assays have been used to assess their pharmacokinetic profiles. mdpi.comnih.gov These studies provide valuable insights into a compound's potential for oral bioavailability and metabolic stability. For example, some pyridine carbothioamide analogs have been shown to possess favorable pharmacokinetic and drug-like properties. tandfonline.com Cytotoxicity assays against normal cell lines are also crucial to determine the therapeutic index of these compounds. tandfonline.com

In vivo studies have provided further evidence of the therapeutic potential of these analogs. For instance, novel pyridine carbothioamide analogs have demonstrated significant anti-inflammatory effects in a Complete Freund's Adjuvant-induced inflammation model in rodents, with a notable reduction in paw thickness and inflammatory cell infiltration. tandfonline.comnih.gov In the realm of anticancer research, a pyrazolo[4,3-d]pyrimidine derivative, structurally related to the pyridine-propanol scaffold, exhibited excellent potency in the NCI-60 human tumor cell line screen and was significantly better than paclitaxel (B517696) at reducing tumor growth in a mouse xenograft model. nih.gov Furthermore, a dual topoisomerase I/II inhibitor with a pyrido[3,4-c] bohrium.combath.ac.ukphenanthroline core demonstrated high antitumoral efficacy in in vivo models of ovarian cancer, breast cancer, and multiple myeloma. acs.org

Table 5: In Vitro and In Vivo Pharmacological Profile of this compound Analogs

| Compound Class | Study Type | Model | Key Findings | Reference(s) |

| Pyridine carbothioamide analogs | In Vivo | CFA-induced inflammation in rodents | Significant reduction in paw thickness and inflammation. | tandfonline.comnih.gov |

| Pyrazolo[4,3-d]pyrimidine derivative | In Vivo | Mouse xenograft model (MCF-7 TUBB3) | Superior tumor growth reduction compared to paclitaxel. | nih.gov |

| Pyrido[3,4-c] bohrium.combath.ac.ukphenanthroline derivative | In Vivo | Ovarian, breast cancer, and multiple myeloma models | High antitumoral efficacy. | acs.org |

| Various Pyridine derivatives | In Vitro | ADME prediction, cytotoxicity assays | Favorable pharmacokinetic properties and safety profiles. | mdpi.comnih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Pyridine (B92270) Moiety and its Impact on Biological Activity

The pyridine ring is a common feature in many biologically active compounds, and its substitution pattern significantly influences the molecule's interaction with biological targets. nih.govresearchgate.net In the case of 3-(6-Methylpyridin-2-yl)propan-1-ol, the pyridine moiety is substituted at the 2- and 6-positions.

The presence of a methyl group at the 6-position of the pyridine ring can have a pronounced effect on the compound's biological activity. Studies on various pyridine derivatives have shown that the introduction of a methyl group can modulate activity in several ways. For instance, in a series of pyridine epothilone (B1246373) analogues, the presence of a methyl group at the 6-position was found to contribute to their high cytotoxic activity against several human cancer cell lines. rsc.org This effect may be attributed to the methyl group's ability to influence the electronic properties of the pyridine ring or to provide a crucial steric interaction within the binding site of a target protein. The orientation of methyl groups on (hetero)aromatic rings has been shown to significantly affect bacterial activity in other pyridine derivatives. nih.gov

Furthermore, the nitrogen atom within the pyridine ring is a key player in biological interactions, often acting as a hydrogen bond acceptor or becoming protonated at physiological pH. rsc.org The position of this nitrogen atom relative to the side chain is critical. In 2,6-disubstituted pyridines, the substituents can influence the basicity of the pyridine nitrogen, which in turn can affect ligand-receptor interactions and pharmacokinetic properties. rsc.orgnih.gov

Systematic modifications of the pyridine ring in analogues of this compound could involve altering the substituent at the 6-position or introducing additional substituents at other positions. The replacement of the methyl group with other alkyl groups of varying sizes and electronic properties (e.g., ethyl, trifluoromethyl) could provide insights into the steric and electronic requirements for optimal activity. Additionally, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring has been shown to significantly influence the biological activity of related compounds. mdpi.com For example, studies on 9-(pyridin-2'-yl)-aminoacridines demonstrated that electron-withdrawing groups on the pyridine ring enhanced their interaction with DNA. mdpi.comnih.gov

A hypothetical SAR study could explore the impact of these modifications on a specific biological activity, as outlined in the table below.

| Compound | R1 (Position 6) | R2 (Position 4) | Hypothetical Biological Activity (IC50, µM) |

| This compound | -CH3 | -H | Baseline |

| Analog 1 | -H | -H | --- |

| Analog 2 | -CH2CH3 | -H | --- |

| Analog 3 | -CF3 | -H | --- |

| Analog 4 | -CH3 | -OCH3 | --- |

| Analog 5 | -CH3 | -Cl | --- |

Elucidation of the Role of the Propan-1-ol Chain in Biological Recognition

The propan-1-ol chain in this compound serves as a flexible linker connecting the pyridine head to a terminal hydroxyl group. Both the length of this chain and the presence and position of the hydroxyl group are expected to be critical for biological recognition.

The three-carbon length of the propan-1-ol chain provides a specific spatial separation between the pyridine ring and the hydroxyl group. This distance can be crucial for establishing simultaneous interactions with different regions of a biological target. Studies on other classes of compounds have demonstrated that the length of an alkyl chain can significantly impact biological activity. For instance, in a series of pyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives, the length of the carboxylic acid chain was found to be important for their activity as aldose reductase inhibitors, with shorter chains being more potent.

The terminal hydroxyl group of the propan-1-ol chain is a key functional group capable of forming hydrogen bonds, which are fundamental interactions in ligand-target binding. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form strong connections with amino acid residues in a protein's active site. The importance of hydroxyl groups for biological activity has been highlighted in numerous studies of pyridine derivatives, where their presence often enhances antiproliferative activity. nih.govnih.gov The position of the hydroxyl group is also a critical determinant of activity. Moving the hydroxyl group to the second carbon of the propyl chain (to form a propan-2-ol derivative) would alter the molecule's shape and hydrogen bonding capabilities, likely leading to a change in biological activity.

To systematically investigate the role of the propan-1-ol chain, a series of analogues could be synthesized and tested, as shown in the following table.

| Compound | Chain Modification | Hypothetical Biological Activity (IC50, µM) |

| This compound | Propan-1-ol | Baseline |

| Analog 6 | Ethan-1-ol chain | --- |

| Analog 7 | Butan-1-ol chain | --- |

| Analog 8 | Propan-2-ol chain | --- |

| Analog 9 | Propoxy group (ether) | --- |

| Analog 10 | Propan-1-amine | --- |

Conformational Analysis and its Influence on Ligand-Target Binding

The rotation around the C-C bonds of the propyl chain and the C-N bond connecting the chain to the pyridine ring will determine the spatial orientation of the pyridine head relative to the terminal hydroxyl group. Computational methods, such as potential energy surface (PES) scans, can be employed to identify the most stable, low-energy conformations of the molecule. nih.gov These stable conformers are the most likely to be biologically relevant, as they represent the shapes the molecule is most likely to adopt in solution and at the active site of a receptor.

The conformation of the molecule can be influenced by its environment. For instance, the presence of specific amino acid residues in a binding pocket can stabilize a particular conformation through favorable interactions, such as hydrogen bonds or van der Waals forces. The ability of this compound to adopt a specific, "bioactive" conformation is likely a key determinant of its biological activity.

Crystallographic Analysis and Solid State Structural Investigations of 3 6 Methylpyridin 2 Yl Propan 1 Ol and Its Congeners

X-ray Diffraction Studies of Molecular and Supramolecular Architecture

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids at an atomic resolution. For compounds like 3-(6-Methylpyridin-2-yl)propan-1-ol, this technique would reveal the precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Based on studies of related pyridyl-alcohol compounds, the molecular architecture of this compound is expected to feature a pyridine (B92270) ring and a propanol (B110389) side chain. The flexibility of the propanol chain allows for various conformations. The supramolecular architecture, or the arrangement of molecules in the crystal, is anticipated to be dominated by hydrogen bonding and other non-covalent interactions, leading to the formation of complex three-dimensional networks. For instance, studies on related pyridine derivatives have shown the formation of intricate sheet structures and three-dimensional frameworks through a combination of different intermolecular forces. nih.govnih.gov

A hypothetical crystallographic data table for a pyridyl-propanol derivative is presented below to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.14 |

| b (Å) | 19.94 |

| c (Å) | 12.36 |

| β (°) ** | 95.95 |

| Volume (ų) ** | 1258.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.20 |

| R-factor | 0.076 |

| Note: This table is illustrative and based on data for a related compound, 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, to demonstrate the nature of crystallographic data. nih.gov |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Lattices

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen atom) in this compound makes it highly likely to form strong intermolecular hydrogen bonds. echemi.com The primary hydrogen bond is expected to be of the O-H···N type, where the hydroxyl group of one molecule donates a proton to the nitrogen atom of a neighboring pyridine ring.

The following table details the typical hydrogen bonds observed in the crystal structures of related pyridine derivatives.

| Donor-H···Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |

| O-H···N | ~2.8 | ~170 | Intermolecular |

| C-H···O | ~3.3 | ~150 | Intermolecular |

| C-H···N | ~3.4 | ~145 | Intermolecular |

| Note: The values in this table are representative and based on observations from congeners. nih.govnih.gov |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical and organic compounds. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Given the conformational flexibility of the propanol side chain and the potential for various hydrogen bonding arrangements, it is plausible that this compound could exhibit polymorphism. The formation of different synthons, or structural units formed by intermolecular interactions, can lead to different crystal packings and thus, different polymorphs. nih.gov

Co-crystallization is another important aspect of crystal engineering, where a compound is crystallized with a second, different molecule (a coformer) to form a new crystalline phase with modified properties. nih.gov For a molecule like this compound, co-crystallization with other molecules capable of hydrogen bonding, such as carboxylic acids or other alcohols, could lead to the formation of novel supramolecular structures with tailored properties. The study of cocrystals is of significant interest as it can improve the physicochemical characteristics of a substance. nih.gov While no specific polymorphism or co-crystallization studies have been reported for this compound, the potential for such phenomena is an active area of research for related pharmaceutical compounds. nih.gov

Advanced Mechanistic Studies in Organic Reactions Involving 3 6 Methylpyridin 2 Yl Propan 1 Ol As a Substrate or Catalyst

Elucidation of Catalyst-Substrate Interactions and Transition States

The study of catalyst-substrate interactions is fundamental to understanding reaction mechanisms. For a compound like 3-(6-Methylpyridin-2-yl)propan-1-ol, this would involve investigating how the pyridine (B92270) nitrogen and the hydroxyl group interact with a catalyst or a co-reactant. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling using Density Functional Theory (DFT) are often employed to characterize these interactions. These methods can provide insights into the geometry of the catalyst-substrate complex and the structure of the transition state, which is the highest energy point along the reaction coordinate.

A hypothetical study might involve the use of this compound as a ligand for a metal catalyst. Researchers would aim to isolate and characterize the resulting complex to understand the binding mode of the ligand. Computational studies could then be used to model the subsequent reaction pathway, calculating the energies of intermediates and transition states to predict the most likely mechanism.

Stereochemical Outcomes and Enantioselectivity Control in Reactions

When a molecule like this compound, which is achiral, is used to create a chiral product, the study of stereochemical outcomes becomes crucial. If this compound were, for example, used as a pro-chiral substrate or as part of a chiral catalyst system, the factors that control the enantioselectivity of the reaction would be of significant interest.

Research in this area would typically involve conducting reactions under various conditions (e.g., changing the catalyst, solvent, or temperature) and analyzing the enantiomeric excess (ee) of the product using techniques like chiral High-Performance Liquid Chromatography (HPLC). The goal would be to develop a model that explains how the different components of the reaction system interact to favor the formation of one enantiomer over the other. This often involves a detailed analysis of the transition states leading to the different stereoisomers.

Reaction Kinetics and Thermodynamic Profiling

Understanding the kinetics and thermodynamics of a reaction provides a complete picture of its feasibility and rate. For reactions involving this compound, a kinetic study would involve measuring the reaction rate under different reactant concentrations and temperatures to determine the rate law and the activation energy (Ea). This information helps to elucidate the composition of the rate-determining step of the reaction.

Thermodynamic profiling, on the other hand, would involve determining the change in enthalpy (ΔH) and entropy (ΔS) for the reaction. This can be achieved through calorimetry or by studying the temperature dependence of the equilibrium constant. A complete thermodynamic profile helps to understand the driving forces of the reaction and the relative stability of reactants and products.

Emerging Applications and Future Research Directions

Integration in Material Science and Supramolecular Chemistry

The unique molecular structure of 3-(6-Methylpyridin-2-yl)propan-1-ol, featuring both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (the nitrogen atom of the pyridine (B92270) ring), makes it a promising building block for the construction of supramolecular assemblies. These non-covalently linked, organized structures are at the forefront of materials science research.

Potential Roles in Supramolecular Chemistry:

Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine moiety can coordinate with metal ions, while the hydroxyl group can participate in hydrogen bonding, leading to the formation of extended one-, two-, or three-dimensional networks. The methyl group on the pyridine ring could influence the steric and electronic properties of the resulting framework, potentially tuning its porosity, stability, and catalytic activity.

Gellant for Soft Materials: The ability to form directional hydrogen bonds could enable this compound to act as a low molecular weight organogelator, capable of entrapping solvent molecules to form gels. These materials have potential applications in areas such as sensing, drug delivery, and environmental remediation.

Component of Liquid Crystals: The rod-like shape of the molecule, combined with its polar functional groups, suggests that with appropriate modification, it could be a precursor for liquid crystalline materials.

Research into analogous pyridine-containing molecules has demonstrated their utility in forming complex supramolecular structures. For instance, the steric effects of capping ligands containing methyl-substituted pyridine rings have been shown to be crucial in the formation of supramolecular coordination networks. acs.org This highlights the potential for the specific substitution pattern of this compound to direct the assembly of novel materials.

Role in Green Chemistry and Sustainable Synthetic Processes

The principles of green chemistry emphasize the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. This compound and similar structures can play a role in advancing these goals.

Potential Contributions to Green Chemistry:

Bio-based Feedstock Potential: Pyridine and its derivatives can be synthesized from biomass-derived platform molecules, offering a more sustainable alternative to petroleum-based synthesis.

Catalyst and Ligand in Green Synthesis: The compound could serve as a ligand for metal catalysts used in a variety of organic transformations. The development of efficient, recyclable catalysts is a key area of green chemistry.

Greener Solvents and Reaction Media: While not a solvent itself, its functional groups could be modified to create ionic liquids or deep eutectic solvents, which are often considered more environmentally benign alternatives to traditional volatile organic compounds.

The use of pyridine in sustainable synthesis has been explored, for example, in the selective acetalization of nucleosides, where it acts as a catalyst and solvent. nih.gov This demonstrates the potential for pyridine-containing compounds to facilitate more sustainable chemical processes.

Prospects in Drug Discovery and Development Beyond Current Applications

The pyridine ring is a common scaffold in many pharmaceuticals due to its ability to engage in various biological interactions. The specific structure of this compound makes it an interesting starting point for the design of new therapeutic agents.

Potential Therapeutic Areas for Exploration:

Kinase Inhibitors: Substituted pyridines are key components of many kinase inhibitors used in cancer therapy. The 6-methylpyridin-2-yl moiety could be explored as a fragment for binding to the ATP-binding site of various kinases.

Central Nervous System (CNS) Agents: The pyridine core is present in numerous CNS-active drugs. The physicochemical properties of this compound, such as its polarity and size, could be tailored to allow for blood-brain barrier penetration.

Antimicrobial Agents: The pyridine ring is a feature of some antimicrobial compounds. This scaffold could be elaborated to develop new agents that combat drug-resistant bacteria or fungi.

The discovery of new drugs often involves the synthesis and screening of libraries of compounds based on privileged scaffolds like pyridine. For instance, derivatives of pyridopyrimidinones have been identified as potent and selective inhibitors of p38α mitogen-activated protein kinase, a target for inflammatory diseases. nih.gov This underscores the potential for derivatives of this compound to be explored in similar drug discovery programs.

While the direct applications of this compound are still emerging, its chemical structure provides a versatile platform for future research and development across multiple scientific disciplines.

Q & A

Basic: What are the standard synthetic routes for 3-(6-Methylpyridin-2-yl)propan-1-ol, and how are yields optimized?

Methodological Answer:

The synthesis typically involves Grignard reactions or nucleophilic additions to functionalized pyridine precursors. For example:

- Step 1: Alkylation of 6-methylpyridine-2-carbaldehyde with a propanol derivative.

- Step 2: Reduction of intermediate carbonyl groups using agents like NaBH₄ or LiAlH₄.

- Optimization: Reaction conditions (temperature, solvent polarity) are critical. Evidence from multi-step syntheses of pyridine intermediates suggests that anhydrous conditions and controlled stoichiometry improve yields (e.g., 70–85%) while minimizing by-products .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H and ¹³C NMR identify pyridine ring protons (δ 7.0–8.5 ppm) and hydroxyl protons (δ 1.5–2.5 ppm).

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 166.1).

- IR: O-H stretching (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) are diagnostic.

- Validation: Cross-referencing with databases like PubChem ensures accuracy .

Advanced: How do structural modifications to the pyridine ring influence biological activity?

Methodological Answer:

Comparative studies using analogs reveal:

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources.

- Solution: Standardize protocols (e.g., IC₅₀ measurements under identical pH and temperature).

- Structural Purity: Trace impurities (<95% purity) can skew results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity .

- Data Reconciliation: Meta-analyses of published datasets (e.g., PubChem, DSSTox) clarify structure-activity trends .

Basic: What are the key stability considerations for this compound in experimental settings?

Methodological Answer:

- pH Sensitivity: Degrades under strongly acidic/basic conditions. Store in neutral buffers (pH 6–8).

- Light/Temperature: Light-sensitive; store at –20°C in amber vials.

- Oxidation: Susceptible to air oxidation; use inert atmospheres (N₂/Ar) during reactions .

Advanced: What strategies are used to study interactions between this compound and biological targets?

Methodological Answer:

- In Silico Docking: Tools like AutoDock predict binding modes to receptors (e.g., nicotinic acetylcholine receptors).

- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) in real-time.

- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Basic: How is this compound utilized in multi-step syntheses of bioactive molecules?

Methodological Answer:

- Role: Serves as a chiral building block for analgesics (e.g., epibatidine analogs) .

- Example Protocol:

- Step 1: Coupling with a brominated aryl moiety via Suzuki-Miyaura cross-coupling.

- Step 2: Deprotection of hydroxyl group using TBAF (tetrabutylammonium fluoride).

- Step 3: Final purification via flash chromatography (silica gel, ethyl acetate/hexane) .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

- Challenge: Low-abundance by-products (e.g., dehydrated derivatives) co-elute with the target compound.

- Solution:

- UPLC-MS/MS: Provides high sensitivity (LOQ ~0.01% w/w).

- Derivatization: Use trimethylsilyl (TMS) reagents to enhance volatility for GC-MS analysis .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Gloves, lab coat, and goggles mandatory.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Spill Management: Absorb with vermiculite and neutralize with 5% acetic acid .

Advanced: How does the compound’s logP value influence its pharmacokinetic profile?

Methodological Answer:

- LogP ~1.8: Balances solubility and membrane permeability, favoring oral bioavailability.

- Optimization: Introduce polar groups (e.g., -OH, -NH₂) to reduce logP for CNS penetration or increase it for prolonged half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.